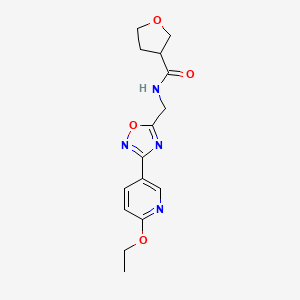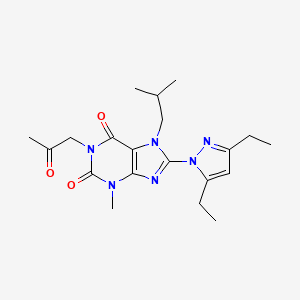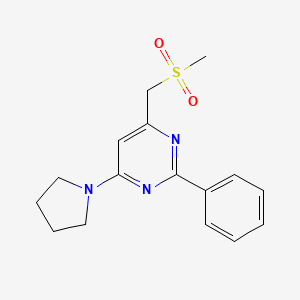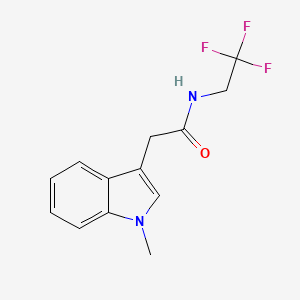
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide is a useful research compound. Its molecular formula is C15H18N4O4 and its molecular weight is 318.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antidiabetic Screening
- Synthesis and Antidiabetic Properties : A study by Lalpara et al. (2021) explored the synthesis of a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. These compounds were evaluated for in vitro antidiabetic activity using an α-amylase inhibition assay.
Metabolism and Disposition in Drug Discovery
- Metabolic Fate and Excretion : Research by Monteagudo et al. (2007) used 19F-nuclear magnetic resonance (NMR) to study the metabolism and disposition of HIV integrase inhibitors. The study provided insights into the metabolic fate and excretion patterns of these compounds in rats and dogs.
Modifications to Reduce Metabolism by Aldehyde Oxidase
- Reducing Aldehyde Oxidase Metabolism : A study by Linton et al. (2011) described medicinal chemistry strategies to reduce metabolism mediated by aldehyde oxidase (AO) in imidazo[1,2-a]pyrimidine derivatives. This research is significant for drug discovery programs.
In Vitro and In Vivo Evaluation for Osteoporosis
- Osteoporosis Treatment : Research by Hutchinson et al. (2003) focused on a compound identified as a potent antagonist of the alpha(v)beta(3) receptor. This compound showed promise in in vivo models of bone turnover, making it relevant for clinical development in osteoporosis treatment.
Novel Analgesic and Anti-Inflammatory Agents
- Anti-Inflammatory and Analgesic Properties : A study by Abu‐Hashem et al. (2020) synthesized new chemical structures with potential as cyclooxygenase inhibitors. These compounds showed notable anti-inflammatory and analgesic activities.
Oxidative Cyclization-Alkoxycarbonylation
- Heterocyclic Derivative Syntheses : Bacchi et al. (2005) conducted a study on the catalytic reaction of prop-2-ynyl alpha-ketoesters and amides to produce various heterocyclic derivatives. This research, detailed in this paper, contributes to the field of synthetic organic chemistry.
Antitumor Agents: Structure-Activity Relationships
- Antitumor Activity : Rewcastle et al. (1986) synthesized a series of monosubstituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, showing varying levels of antitumor activity. The study is available here.
Anti-Depressants from Novel 5-HT3 Antagonists
- Design and Evaluation of Anti-Depressants : Mahesh et al. (2011) designed and synthesized a series of 3-ethoxyquinoxalin-2-carboxamides as potential 5-HT3 receptor antagonists. These compounds showed promising anti-depressant-like activity. More details can be found in their publication.
Effects on Serotonin Neurons
- Serotonin Neuron Study : A study by Craven et al. (1994) investigated the effects of WAY-100635 and GR127935 on serotonin-containing neurons. The research contributes to the understanding of serotonin receptors and is detailed in this paper.
Propiedades
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-2-22-12-4-3-10(7-16-12)14-18-13(23-19-14)8-17-15(20)11-5-6-21-9-11/h3-4,7,11H,2,5-6,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZLVLLIZHRRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2876780.png)





![N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2876793.png)
![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]propanamide](/img/structure/B2876794.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2876796.png)

![N-(2-phenylethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2876799.png)